molecular formula C26H38O6 B044166 Hydrocortisone valerate CAS No. 57524-89-7

Hydrocortisone valerate

Katalognummer B044166
CAS-Nummer: 57524-89-7
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: FZCHYNWYXKICIO-FZNHGJLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocortisone valerate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat itching, swelling, and other skin conditions . This medicine is a medium-strength corticosteroid .


Molecular Structure Analysis

Hydrocortisone valerate has a molecular weight of 446.58 . It is a white, crystalline solid . The chemical formula of Hydrocortisone valerate is C26H38O6 .


Chemical Reactions Analysis

Hydrocortisone binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .


Physical And Chemical Properties Analysis

Hydrocortisone valerate is a white to off-white, crystalline powder . It is soluble in ethanol, chloroform, and acetone, slightly soluble in isopropanol, and insoluble in water . The molecular weight of Hydrocortisone valerate is 446.58 .

Wissenschaftliche Forschungsanwendungen

Dermatology

Application Summary

Hydrocortisone valerate is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .

Methods of Application

It is applied topically as a cream or ointment. The recommended usage is a thin film applied to the affected area two or three times daily, depending on the severity of the condition .

Results and Outcomes

The treatment leads to relief from inflammation and itching, with the potency and duration of treatment tailored to minimize adverse effects such as skin atrophy or telangiectasia .

Endocrinology

Application Summary

In endocrinology, hydrocortisone valerate is used to manage endocrine disorders, including adrenal insufficiency and Addison’s disease .

Methods of Application

The application method in endocrinology is not typically topical but systemic. However, the exact methods and dosages would be determined by a healthcare professional based on individual patient needs.

Results and Outcomes

The outcomes include the restoration of normal hormonal function and alleviation of symptoms associated with hormonal imbalances.

Immunology

Application Summary

Hydrocortisone valerate modulates immune responses and is used to treat various immune and allergic disorders .

Methods of Application

The corticosteroid can be administered in different forms, including oral, topical, or injectable, depending on the specific immune condition being treated.

Results and Outcomes

The immunosuppressive action of hydrocortisone valerate can lead to a reduction in inflammation and mitigation of allergic reactions.

Pharmacology

Application Summary

Pharmacologically, hydrocortisone valerate is studied for its effects on cardiovascular, metabolic, and homeostatic functions .

Methods of Application

Experimental methods include in vitro and ex vivo studies, comparing drug release through artificial membranes and drug penetration into porcine skin .

Results and Outcomes

These studies aim to establish bioequivalence between formulations, ensuring efficacy and safety without conducting extensive in vivo trials.

Scar Treatment

Application Summary

Hydrocortisone valerate is used in the prevention and treatment of pathological scars, such as hypertrophic scars and keloids .

Methods of Application

Intralesional injections of corticosteroids are common, but transdermal administration is emerging as a non-invasive alternative .

Results and Outcomes

These treatments can induce scar regression and improve symptoms like pruritus and pain associated with pathological scars .

Experimental Methods

Application Summary

Hydrocortisone valerate is used in experimental methodologies to assess bioequivalence and drug delivery systems .

Methods of Application

Methods include in vitro drug release through artificial membranes and drug penetration into porcine skin ex vivo .

Results and Outcomes

The correlation of these methods with in vivo outcomes can streamline the process of formulation evaluation, reducing the need for clinical endpoint studies .

This analysis provides a snapshot of the diverse applications of hydrocortisone valerate across different scientific fields, highlighting its versatility as a corticosteroid in research and clinical practice. The methods of application and the results obtained from these applications demonstrate the compound’s significant role in advancing medical science and treatment.

Rheumatology

Application Summary

Hydrocortisone valerate is used in rheumatology for its anti-inflammatory properties to treat joint inflammation and other symptoms of arthritis .

Methods of Application

It can be administered as an intra-articular injection directly into the affected joint to provide targeted relief.

Results and Outcomes

Patients typically experience reduced joint inflammation and pain, improving mobility and quality of life.

Gastroenterology

Application Summary

In gastroenterology, it’s used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .

Methods of Application

Hydrocortisone valerate may be administered orally or through enemas, depending on the location and severity of the inflammation.

Results and Outcomes

The treatment aims to induce remission of symptoms and maintain long-term relief from flare-ups.

Allergology

Application Summary

It is used to manage severe allergic reactions and conditions like severe asthma .

Methods of Application

The application can vary from inhalers for asthma to systemic administration for widespread allergic reactions.

Results and Outcomes

The goal is to control symptoms and prevent exacerbation of the allergic condition.

Oncology

Application Summary

Hydrocortisone valerate may be used in oncology to alleviate inflammation caused by cancer treatments .

Methods of Application

The corticosteroid can be applied topically to treat radiation dermatitis or administered systemically to reduce inflammation.

Results and Outcomes

This helps in managing side effects of cancer treatments, improving patient comfort and adherence to therapy.

Veterinary Medicine

Application Summary

It’s also used in veterinary medicine to treat inflammatory skin conditions in animals .

Methods of Application

Topical creams or ointments are applied to the affected areas of the animal’s skin.

Results and Outcomes

Similar to human applications, it reduces inflammation and itching in animals.

Research Tool

Application Summary

Hydrocortisone valerate serves as a research tool to study the effects of glucocorticoids on cellular processes .

Methods of Application

It is used in laboratory settings, often in cell cultures, to understand the mechanisms of corticosteroid action.

Results and Outcomes

These studies contribute to the broader understanding of corticosteroid pharmacodynamics and pharmacokinetics.

These applications demonstrate the versatility of Hydrocortisone valerate in treating a wide range of conditions across various fields of medicine and research.

Transdermal Drug Delivery Systems

Application Summary

Hydrocortisone valerate is being explored for use in transdermal drug delivery systems to treat pathological scars, offering a non-invasive alternative to intralesional injections .

Methods of Application

Transdermal patches or gels containing hydrocortisone valerate are applied to the skin, allowing the drug to be absorbed systemically over time .

Results and Outcomes

This method aims to reduce the pain and adverse effects associated with injections while effectively treating scars .

Pharmacokinetics and Pharmacodynamics

Application Summary

The pharmacokinetics and pharmacodynamics of hydrocortisone valerate are studied to optimize its therapeutic effects and minimize side effects .

Methods of Application

Research involves in vitro studies and clinical trials to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

Results and Outcomes

Findings contribute to safer and more effective use of hydrocortisone valerate in clinical settings .

Impurity Profiling

.

Methods of Application

Advanced analytical techniques like high-performance liquid chromatography (HPLC) are used to identify and quantify impurities .

Results and Outcomes

Such profiling supports the development of high-quality pharmaceutical products and adherence to regulatory standards .

Anti-inflammatory Mechanisms

Application Summary

Studies on hydrocortisone valerate’s anti-inflammatory mechanisms help in understanding its role in treating dermatoses and other inflammatory conditions .

Methods of Application

Research includes cellular and molecular biology techniques to elucidate the pathways through which hydrocortisone valerate exerts its effects .

Results and Outcomes

Insights from these studies guide the development of new therapies and the improvement of existing treatments .

Quality Control in Pharmaceutical Manufacturing

Application Summary

Hydrocortisone valerate is used as a reference standard in quality control processes during pharmaceutical manufacturing .

Methods of Application

It is used in specified quality tests and assays to ensure that products meet the required standards .

Results and Outcomes

This application ensures the consistency and safety of pharmaceutical products containing hydrocortisone valerate .

Novel Formulation Opportunities

Application Summary

Research into novel formulations of hydrocortisone valerate aims to improve its therapeutic efficacy and patient compliance .

Methods of Application

Formulation research may involve creating liposomes, nanoparticles, or other advanced drug delivery systems .

Results and Outcomes

These new formulations could offer enhanced drug stability, targeted delivery, and reduced side effects .

Eigenschaften

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCHYNWYXKICIO-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045633
Record name Hydrocortisone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Hydrocortisone valerate

CAS RN

57524-89-7
Record name Hydrocortisone valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57524-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone valerate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone valerate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone valerate
Reactant of Route 3
Hydrocortisone valerate
Reactant of Route 4
Hydrocortisone valerate
Reactant of Route 5
Hydrocortisone valerate
Reactant of Route 6
Hydrocortisone valerate

Citations

For This Compound
788
Citations
JS Loder, JR Gibson - Topical Corticosteroids, 1992 - karger.com
Structure Activity Relationships HCV, like hydrocortisone butyrate (HCB), represents a single structural modification to the parent molecule hydrocortisone (HC)[3]. HCV and HCB are …
Number of citations: 0 karger.com
M Lebwohl… - International journal …, 1999 - Wiley Online Library
… and 41.5% in the hydrocortisone valerate treatment group (P … the mometasone furoate and hydrocortisone valerate groups, … group than in the hydrocortisone valerate group (80.3% and …
Number of citations: 46 onlinelibrary.wiley.com
J Sefton, JS Loder, AA Kyriakopoulos - Clinical Therapeutics, 1984 - europepmc.org
… of hydrocortisone valerate 0.2% ointment was also assessed in normal subjects. Hydrocortisone valerate 0.2… In terms of global evaluations of efficacy, hydrocortisone valerate was more …
Number of citations: 14 europepmc.org
HL Roth, EP Brown - Cutis, 1978 - pubmed.ncbi.nlm.nih.gov
Hydrocortisone valerate cream (0.2 percent) was evaluated in three controlled clinical trials involving a total of sixty-eight patients with atopic dermatitis. This new nonfluorinated steroid …
Number of citations: 20 pubmed.ncbi.nlm.nih.gov
J Sefton, AA Kyriakopoulos - Cutis, 1983 - europepmc.org
… developed emollient ointment formulation of hydrocortisone valerate 0.2 percent were made in … Data are presented which indicate that hydrocortisone valerate 0.2 percent ointment is …
Number of citations: 7 europepmc.org
R Cheng, R Krazmien, M Czopp, SA Panaro… - Psoriasis …, 2008 - journals.sagepub.com
… Hydrocortisone valerate is a mediumpotency corticosteroid used for the same purpose. Cutaneous atrophy is a major side effect of topical corticosteroids, and results in epidermal …
Number of citations: 2 journals.sagepub.com
ME Potera, DP Lookingbill, JA Stryker - Radiology, 1982 - pubs.rsna.org
… Patients applied hydrocortisone valerate to one-half of the … between the 0.2% hydrocortisone valerate and the placebo in the … differences found between hydrocortisone valerate and the …
Number of citations: 85 pubs.rsna.org
C Camisa - Handbook of Psoriasis, 1998 - Wiley Online Library
… Two of seven reports noted a shorter remission time when UVB was combined with clobetasol ointment or hydrocortisone valerate cream, respectively. In only one study was the …
Number of citations: 3 onlinelibrary.wiley.com
LJ Jagodzinski, JS Taylor, H Oriba - American Journal of Contact …, 1995 - liebertpub.com
Background: Allergic reactions to corticosteroids have been frequently reported from Europe since 1986. Screening with markers of steroid allergy such as tixocortol pivalate and testing …
Number of citations: 15 www.liebertpub.com
KM Tramposch - Inflammation, 1993 - Springer
… hydrocortisone valerate … hydrocortisone valerate (0.005%) had no significant effect on the inflammatory reaction. A combination of 1% BMY 30094 and 0.005% hydrocortisone valerate …
Number of citations: 9 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.